molecular formula C6H13N3S B155922 2-Pentanone thiosemicarbazone CAS No. 1752-39-2

2-Pentanone thiosemicarbazone

Cat. No. B155922
CAS RN: 1752-39-2
M. Wt: 159.26 g/mol
InChI Key: ATFQXYQKXBTCBO-UHFFFAOYSA-N
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Description

2-Pentanone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative of 2-pentanone, which is commonly used as a solvent in organic chemistry. The compound has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism Of Action

The exact mechanism of action of 2-Pentanone thiosemicarbazone is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

Biochemical And Physiological Effects

2-Pentanone thiosemicarbazone has been shown to possess various biochemical and physiological effects. It has been shown to exhibit antiviral activity against various viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). The compound has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.

Advantages And Limitations For Lab Experiments

2-Pentanone thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. The compound is also readily available from commercial suppliers. However, there are some limitations to using 2-Pentanone thiosemicarbazone in lab experiments. The compound is highly toxic and should be handled with care. Additionally, the compound has low solubility in water, which can limit its use in aqueous-based experiments.

Future Directions

There are several future directions for research on 2-Pentanone thiosemicarbazone. One area of interest is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of interest is the investigation of the compound's potential use as a chelating agent, which can have applications in the treatment of metal poisoning. Additionally, the compound's potential use as a therapeutic agent for various diseases, such as cancer and viral infections, can be further explored. Finally, the compound's toxicity and safety profile can be studied in more detail to ensure its safe use in scientific research.
Conclusion:
2-Pentanone thiosemicarbazone is a promising compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents and the advancement of scientific knowledge in various fields.

Synthesis Methods

2-Pentanone thiosemicarbazone can be synthesized by reacting 2-pentanone with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

2-Pentanone thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a chelating agent, which can bind to metal ions and remove them from the body.

properties

CAS RN

1752-39-2

Product Name

2-Pentanone thiosemicarbazone

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

(pentan-2-ylideneamino)thiourea

InChI

InChI=1S/C6H13N3S/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)

InChI Key

ATFQXYQKXBTCBO-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=NN=C(N)S)C

SMILES

CCCC(=NNC(=S)N)C

Canonical SMILES

CCCC(=NN=C(N)S)C

synonyms

2-Pentanone thiosemicarbazone

Origin of Product

United States

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